molecular formula C9H7NOS B13658977 1-(Benzo[d]isothiazol-6-yl)ethanone

1-(Benzo[d]isothiazol-6-yl)ethanone

Katalognummer: B13658977
Molekulargewicht: 177.22 g/mol
InChI-Schlüssel: JIUXCJAURONUTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d]isothiazol-6-yl)ethanone typically involves the reaction of benzo[d]isothiazole with ethanone under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, which is carried out at a controlled temperature and pressure . The reaction conditions may vary depending on the desired yield and purity of the final product.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, it is generally produced in bulk quantities for research and development purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Benzo[d]isothiazol-6-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isothiazole ring .

Wirkmechanismus

The mechanism of action of 1-(Benzo[d]isothiazol-6-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(Benzo[d]isothiazol-6-yl)ethanone is unique due to its specific structure, which combines the isothiazole ring with an ethanone group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

Molekularformel

C9H7NOS

Molekulargewicht

177.22 g/mol

IUPAC-Name

1-(1,2-benzothiazol-6-yl)ethanone

InChI

InChI=1S/C9H7NOS/c1-6(11)7-2-3-8-5-10-12-9(8)4-7/h2-5H,1H3

InChI-Schlüssel

JIUXCJAURONUTN-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC2=C(C=C1)C=NS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.